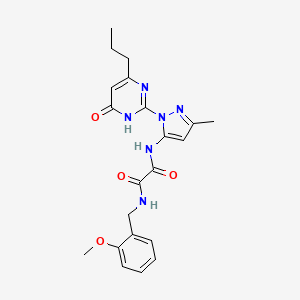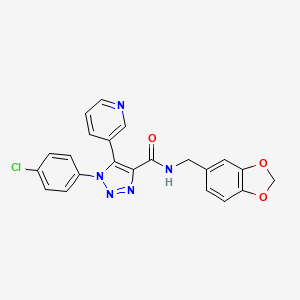
trans-2-(p-tolyl)Cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(p-tolyl)Cyclohexanol: is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a p-tolyl group in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trans-2-(p-tolyl)Cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from p-tolyl bromide and magnesium in dry ether.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-(p-tolyl)Cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(p-tolyl)Cyclohexanone.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acetic anhydride, alkyl halides
Major Products:
Oxidation: trans-2-(p-tolyl)Cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Esters, ethers
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-(p-tolyl)Cyclohexanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations .
Biology and Medicine: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. Studies have explored their effects on biological systems, including their potential as enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of trans-2-(p-tolyl)Cyclohexanol involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
trans-2-Phenylcyclohexanol: Similar in structure but with a phenyl group instead of a p-tolyl group.
trans-2-(p-chlorophenyl)Cyclohexanol: Contains a p-chlorophenyl group instead of a p-tolyl group.
trans-2-(p-tolyloxy)Cyclohexanol: Features an ether linkage with a p-tolyl group.
Uniqueness: trans-2-(p-tolyl)Cyclohexanol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions in both chemical and biological systems .
Eigenschaften
CAS-Nummer |
146923-71-9; 21666-91-1 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.286 |
IUPAC-Name |
(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
RQYIVDKZUCZTSO-QWHCGFSZSA-N |
SMILES |
CC1=CC=C(C=C1)C2CCCCC2O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/new.no-structure.jpg)
![(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)


![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)




![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)
